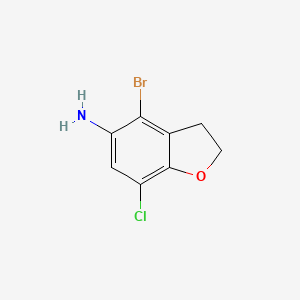
4-Bromo-7-chloro-2,3-dihydrobenzofuran-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine is a chemical compound that belongs to the benzofuran family. The unique structural features of benzofuran compounds make them a privileged structure in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the reaction of benzofuran with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
Applications De Recherche Scientifique
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine: shares structural similarities with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin.
Benzothiophene derivatives: These compounds have a similar heterocyclic structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Indole compounds have a similar aromatic ring system and exhibit diverse biological activities.
Uniqueness
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine is unique due to its specific halogen substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C8H7BrClNO |
|---|---|
Poids moléculaire |
248.50 g/mol |
Nom IUPAC |
4-bromo-7-chloro-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-7-4-1-2-12-8(4)5(10)3-6(7)11/h3H,1-2,11H2 |
Clé InChI |
MLMVSNFDFTWWTJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C(=C21)Br)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


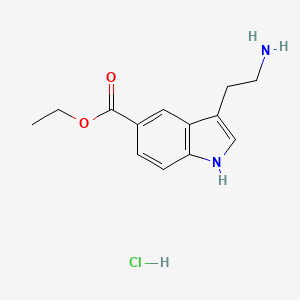
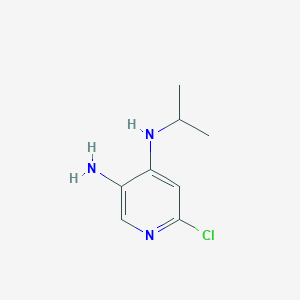
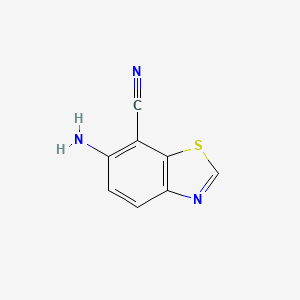
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
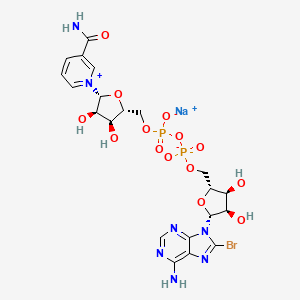
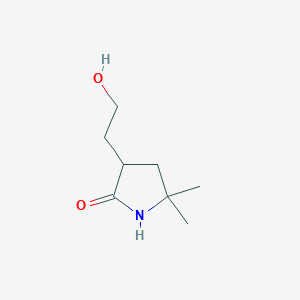
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
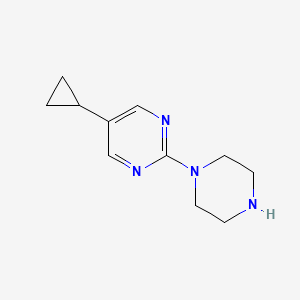
![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
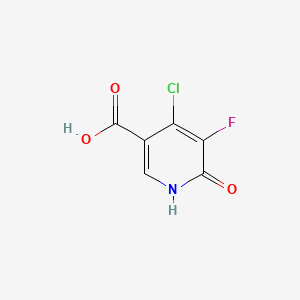
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
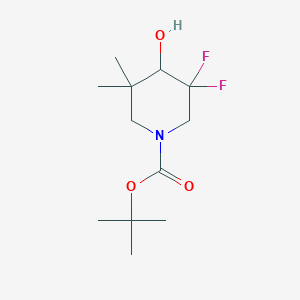
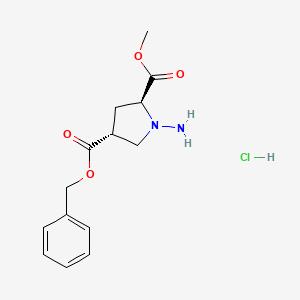
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
